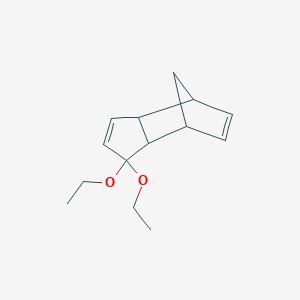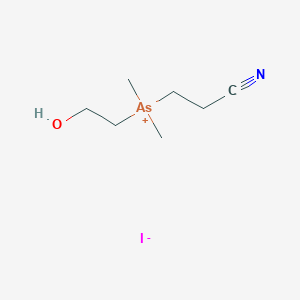
4-(2-Oxoazetidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with the molecular formula C10H9NO3 It is characterized by the presence of a benzoic acid moiety attached to a 2-oxoazetidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoazetidin-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with azetidinone precursors. One common method involves the use of methyl 4-nitrobenzoate as a starting material, which undergoes nitration followed by reduction to form methyl 4-aminobenzoate. This intermediate is then reacted with azetidinone under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxoazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen functionalities, while reduction may produce hydroxylated derivatives .
Applications De Recherche Scientifique
4-(2-Oxoazetidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The oxoazetidinyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like methyl 4-aminobenzoate and methyl 4-nitrobenzoate share structural similarities with 4-(2-Oxoazetidin-1-yl)benzoic acid.
Azetidinone derivatives: Compounds containing the azetidinone moiety, such as beta-lactams, are structurally related.
Uniqueness
This compound is unique due to the combination of the benzoic acid and oxoazetidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
88089-55-8 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
4-(2-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-5-6-11(9)8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,13,14) |
Clé InChI |
PEDFIYYINSPWCS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

oxophosphanium](/img/structure/B14383937.png)




![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
